(3S,5R,7S,10S,13R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione
Description
Lucidone A has been reported in Ganoderma lucidum and Ganoderma applanatum with data available.
Structure
2D Structure
Properties
CAS No. |
97653-92-4 |
|---|---|
Molecular Formula |
C24H34O5 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(3S,5R,7S,10S,13R,17S)-17-acetyl-3,7-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |
InChI |
InChI=1S/C24H34O5/c1-12(25)13-9-18(29)24(6)20-14(26)10-16-21(2,3)17(28)7-8-22(16,4)19(20)15(27)11-23(13,24)5/h13-14,16-17,26,28H,7-11H2,1-6H3/t13-,14+,16+,17+,22+,23-,24?/m1/s1 |
InChI Key |
NKQOQQOOZLPVEV-JMQWJVDTSA-N |
Origin of Product |
United States |
Current Scientific Landscape of Lucidone a Research
Initial research has identified Lucidone (B1675363) A as a lanostanoid isolated from the fruiting bodies of Ganoderma resinaceum, a species of mushroom. medchemexpress.comnih.gov A significant focus of the current scientific landscape is its potential protective effects on liver cells. Studies have demonstrated that Lucidone A can inhibit the increase of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in HepG2 cells induced by hydrogen peroxide (H2O2). medchemexpress.com This suggests a potential role for Lucidone A in mitigating oxidative stress-related liver damage.
The broader class of compounds to which Lucidone A belongs, cyclopentenediones, are recognized as secondary metabolites in various organisms, including higher plants and fungi. researchgate.net Research into these compounds has revealed a wide spectrum of biological activities, such as anti-inflammatory, cytostatic, and specific enzyme inhibitory actions. researchgate.net While much of the research on cyclopentenediones has focused on other derivatives like coruscanones and linderone (B8099796), the investigation into Lucidone A is an emerging area of interest. researchgate.net
It is important to distinguish Lucidone A from a similarly named compound, "lucidone," which is a different natural product. Lucidone is a cyclopentenedione (B8730137) isolated from the fruits of Lindera erythrocarpa and has been the subject of more extensive research regarding its anti-inflammatory, antioxidant, and other pharmacological properties. researchgate.nettargetmol.comtandfonline.comnchu.edu.twnchu.edu.tw The distinct chemical structures of Lucidone A (a lanostanoid) and lucidone (a cyclopentenedione) dictate their different biological activities.
Significance of Lucidone a in Natural Product Chemistry and Biology
The significance of Lucidone (B1675363) A lies in its identity as a member of the triterpenoid (B12794562) class of natural products, specifically a lanostanoid. medchemexpress.com Triterpenoids from Ganoderma species are known for their diverse and complex chemical structures and a wide range of biological activities. nih.gov The isolation and characterization of Lucidone A from G. resinaceum adds to the chemical diversity of this important class of natural products. medchemexpress.com
From a biological perspective, the preliminary findings on Lucidone A's hepatoprotective effects are noteworthy. medchemexpress.com The ability to protect liver cells from oxidative damage is a significant area of pharmacological research, given the prevalence of liver diseases caused by oxidative stress. The inhibitory action of Lucidone A against the rise in ALT and AST levels, key markers of liver damage, positions it as a compound of interest for further investigation into its therapeutic potential. medchemexpress.com
The study of natural products like Lucidone A is fundamental to drug discovery. These compounds often possess novel chemical scaffolds and mechanisms of action that can serve as templates for the development of new therapeutic agents. The unique lanostanoid structure of Lucidone A makes it a valuable subject for structure-activity relationship studies, which could lead to the synthesis of more potent and selective derivatives.
Scope and Research Objectives
Natural Occurrence and Botanical Sources
The primary sources of the cyclopentenedione (B8730137) referred to as Lucidone A are plant species belonging to the Lindera genus. This genus, part of the Lauraceae family, is known for containing several medicinally important plants widespread in Eastern Asia and, to a lesser extent, in North America. researchgate.net
Lindera erythrocarpa Makino, a deciduous shrub or small tree found in Eastern Asia, including Taiwan, Japan, Korea, and China, is a significant source of Lucidone A. researchgate.nettreesandshrubsonline.orgmdpi.com The fruits of L. erythrocarpa have been traditionally used in folk medicine for various purposes. researchgate.net Lucidone A has been isolated from both the fruits and leaves of L. erythrocarpa. mdpi.comnchu.edu.twresearchgate.net Research has indicated that the concentration of methyl lucidone, a related compound, can vary in different parts of the plant and across geographical origins, with higher levels generally found in the leaves. mdpi.com
Lucidone A was initially isolated in 1968 from the fruits of Lindera lucida (Syn. L. malaccensis or L. selangorensis). researchgate.netnchu.edu.tw Lindera lucida is a species of flowering plant in the family Lauraceae found in Malaysia. wikipedia.orgkew.orgmybis.gov.myasianplant.net Early isolation efforts utilized chloroform (B151607) extracts of the fruits, yielding a yellow crystalline compound identified as lucidone. researchgate.net
It is important to differentiate the cyclopentenedione Lucidone A (PubChem CID: 11253859) from other natural compounds that may share the name "Lucidone A" but possess distinct chemical structures and origins. nih.govnih.govbiocrick.com Notably, a compound also referred to as Lucidone A (PubChem CID: 71453988) is a lanostanoid isolated from the fruiting bodies of Ganoderma resinaceum. nih.govbiocrick.commedchemexpress.comnpatlas.org
While the cyclopentenedione Lucidone A is characterized by a C15H12O4 molecular formula, the lanostanoid Lucidone A has a molecular formula of C24H34O5. nih.govnih.gov This significant difference in molecular formula and structural class (cyclopentenedione vs. lanostanoid triterpenoid) highlights that these are chemically distinct compounds despite the shared name. nih.govnih.govbiocrick.commedchemexpress.commdpi.comnih.gov Ganoderma resinaceum is a species of polypore fungi known for producing various triterpenoids, including lanostane-type compounds. npatlas.orgmdpi.comwikipedia.orgmdpi.com The use of identical names for structurally different compounds from different biological sources underscores the necessity of referencing chemical identifiers like PubChem CID to avoid ambiguity in scientific literature.
Isolation from Lindera lucida
Advanced Isolation and Purification Methodologies
The isolation and purification of natural products like Lucidone A from complex plant matrices require advanced methodologies to obtain compounds of sufficient purity for structural characterization and biological studies. While specific detailed protocols for Lucidone A's most advanced isolation are not extensively detailed in the provided snippets, general approaches for isolating bioactive compounds from natural sources are applicable.
Traditional methods often involve solvent extraction, such as using ethanol (B145695) or chloroform, followed by various chromatographic techniques. researchgate.netresearchgate.netijpsr.commdpi.com For instance, early isolation of lucidone from Lindera lucida involved chloroform extraction. researchgate.net Isolation from Lindera erythrocarpa has been reported using ethanol extraction. researchgate.net
Modern purification techniques for natural products include column chromatography, high-performance liquid chromatography (HPLC), and counter-current chromatography (CCC). researchgate.netijpsr.commdpi.comresearchgate.net These methods separate compounds based on differences in polarity, size, or other chemical properties, allowing for the isolation of target compounds from crude extracts. The purity of isolated compounds is critical for their application and analysis. mdpi.com
Spectroscopic Techniques for Structural Characterization
The structural elucidation of Lucidone A relies heavily on various spectroscopic techniques, which provide detailed information about its molecular structure. The primary techniques used for characterizing organic compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. orgchemboulder.comlehigh.edund.eduresearchgate.net
NMR spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D techniques (such as COSY, HSQC, HMBC), is crucial for determining the connectivity of atoms and the arrangement of functional groups within the molecule. nd.eduacdlabs.com By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, researchers can piece together the carbon-hydrogen framework and identify neighboring protons and carbons. orgchemboulder.comlehigh.edu
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining the molecular formula and identifying substructures. orgchemboulder.comlehigh.edund.eduacdlabs.com High-resolution mass spectrometry (HRMS) can provide precise molecular weight measurements, aiding in confirming the elemental composition. acdlabs.com
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule based on characteristic absorption bands corresponding to molecular vibrations. mdpi.comorgchemboulder.comlehigh.eduresearchgate.netacdlabs.com For example, the presence of hydroxyl and carbonyl groups in Lucidone A can be confirmed through IR analysis. mdpi.comacdlabs.com
The detailed study on the structure of lucidone carried out by Ng et al. utilized spectroscopic analyses to confirm the structures of compounds isolated from Lindera species. researchgate.net These spectroscopic data are essential for the unambiguous identification and structural elucidation of natural products like Lucidone A.
Illustrative Data (Simulated based on search results):
While specific raw spectroscopic data for Lucidone A were not provided in the search results, the types of data obtained and their use in structural elucidation can be illustrated conceptually.
Table 1: Representative Spectroscopic Data Interpretation for Lucidone A (Conceptual)
| Technique | Key Observation/Data Type | Structural Information Inferred |
| HRMS | Molecular Ion Peak (e.g., [M+H]⁺ m/z) | Precise Molecular Weight, Elemental Formula (e.g., C₁₅H₁₂O₄) nih.gov |
| IR | Absorption Bands (cm⁻¹) | Presence of Functional Groups (e.g., O-H stretch, C=O stretch, C=C stretch) mdpi.comorgchemboulder.comacdlabs.com |
| ¹H NMR | Chemical Shifts (δ ppm), Integration, Splitting Patterns | Types and Number of Protons, their Electronic Environment and Connectivity orgchemboulder.comlehigh.eduacdlabs.com |
| ¹³C NMR | Chemical Shifts (δ ppm) | Types and Number of Carbon Atoms and their Electronic Environment orgchemboulder.comlehigh.eduacdlabs.com |
| 2D NMR (e.g., HMBC) | Cross-peaks between Protons and Carbons over multiple bonds | Long-range Connectivity, Confirmation of Structural Fragments nd.eduacdlabs.com |
This table represents the kind of data that would be analyzed, not actual data from the search results.
Lucidone A, as a cyclopentenedione, exhibits tautomerism, which was a subject of detailed structural study. researchgate.net The external tautomers exist due to strong intramolecular hydrogen bonding. researchgate.net
Proposed Biogenetic Derivation from Acylphloroglucinol Derivatives
While lucidone A is a nortriterpenoid, a class of compounds typically derived from lanostane-type triterpenoids through side chain degradation researchgate.netkopri.re.kr, the concept of biogenetic derivation from acylphloroglucinol derivatives has been explored for structurally related cyclopentenediones like lucidone (not lucidone A) and linderone (B8099796) psu.edu. Early postulates suggested that these cyclopentenediones might arise from appropriate acylphloroglucinol precursors via ring-contraction reactions psu.edu. Although this hypothesis was initially proposed for lucidone and linderone found in Lindera species psu.edu, it provides a historical context for exploring potential aromatic precursors in the biosynthesis of similar cyclic structures.
For lucidone A, which is a C24-type nortriterpenoid found in Ganoderma, the established biogenetic route points towards lanostane-type triterpenoids as precursors. These triterpenoids are synthesized from squalene-2,3-epoxide, which undergoes cyclization to form a protosterol intermediate, subsequently rearranging to the tetracyclic lanosterol (B1674476) skeleton kopri.re.kr.
Enzymatic Transformations in the Biosynthetic Cascade
The transformation of lanosterol into various lanostane-type triterpenoids and subsequently into nortriterpenoids like lucidone A involves a series of enzymatic reactions. While specific enzymes directly catalyzing the conversion steps leading precisely to lucidone A are not extensively detailed in the provided search results, the general enzymatic transformations involved in triterpenoid (B12794562) and nortriterpenoid biosynthesis are well-established.
These transformations typically include:
Oxidation: Introduction of oxygen functionalities (hydroxyl or carbonyl groups) at various positions on the steroid skeleton. Lucidone A features multiple hydroxyl and carbonyl groups nih.govontosight.ai.
Hydroxylation: Introduction of hydroxyl (-OH) groups, often catalyzed by cytochrome P450 enzymes.
Dehydrogenation: Formation of double bonds.
Oxidative Side Chain Degradation: This is a key process in the formation of nortriterpenoids from lanostane (B1242432) triterpenoids, leading to the loss of carbon atoms from the side chain researchgate.netkopri.re.kr. Lucidone A is a C24 nortriterpenoid, indicating a significant degradation from the C30 lanostane precursor researchgate.netkopri.re.kr.
Isomerization: Rearrangement of functional groups or double bonds.
Cyclization: Formation of cyclic structures. While the core steroid skeleton is formed early in the pathway, further cyclizations or rearrangements within the side chain or rings can occur.
Research indicates that precursors like ganoderic acid and its esterified derivatives can undergo oxidation to form intermediates such as lucidone A and lucidone D researchgate.net. These intermediates may then be further converted into other compounds through addition reactions researchgate.net.
Intermediates and Hypothetical Reaction Mechanisms
The biosynthesis of lucidone A from lanostane triterpenoids involves several intermediate compounds. As mentioned, ganoderic acid and its esterified derivatives are considered precursors that are oxidized to yield intermediates like lucidone A and lucidone D researchgate.net.
Lucidone D is a related steroid with hydroxyl and ketone groups at specific positions on a pregnane (B1235032) (C21) skeleton ontosight.ai. The conversion of a C30 lanostane triterpenoid to a C24 nortriterpenoid like lucidone A involves the cleavage and modification of the side chain. This oxidative degradation of the C-20-C-22 double bond has been proposed as a pathway for the biosynthesis of C24 nortriterpenoids kopri.re.kr.
Hypothetical reaction mechanisms would involve a series of enzymatic steps facilitating the functional group transformations and carbon-carbon bond cleavages required to convert the lanostane skeleton into the lucidone A structure. These mechanisms likely involve radical intermediates or concerted reactions catalyzed by specific enzymes. For instance, the oxidative cleavage of the side chain could proceed via hydroxylation followed by further oxidation and fragmentation.
While detailed, step-by-step enzymatic mechanisms specifically for lucidone A biosynthesis are not fully elucidated in the provided data, the general principles of triterpenoid modification, including oxidation and side-chain degradation, provide a framework for understanding the potential transformations involved. The isolation and identification of intermediates like lucidone D and the proposed role of ganoderic acid derivatives support a pathway involving oxidative modifications of a lanostane precursor researchgate.netontosight.ai.
Synthetic Methodologies and Analogue Development of Lucidone a
Total Synthesis Approaches for the Core Structure of Lucidone (B1675363) A
The construction of the acylcyclopentenedione core of Lucidone A has been achieved through several innovative synthetic routes. These methods focus on efficiently building the five-membered ring system with its characteristic substitutions.
A prominent method for preparing the cyclopentenedione (B8730137) core of Lucidone A involves the base-catalyzed rearrangement of γ-alkylidenebutenolides, also known as 4-ylidenebutenolides. nih.govpsu.edu This strategy is considered potentially biomimetic, mimicking a plausible biosynthetic pathway. psu.edu
In a key example, the butenolide precursor, (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide, undergoes a facile rearrangement in the presence of a base like sodium methoxide (B1231860) in boiling benzene (B151609) or methanol (B129727) to yield Lucidone A in 46-67% yield. psu.edu The butenolide intermediate itself can be synthesized from 2-cinnamoyl-3-hydroxy-5-methoxy-1,4-benzoquinone by reacting it with acetic anhydride (B1165640) and dimethyl sulfoxide (B87167) (DMSO). psu.edu However, attempts to use a milder base like sodium hydrogen carbonate for the rearrangement were unsuccessful, leading instead to the decomposition of the butenolide into cinnamic acid. psu.edu This rearrangement is sensitive to the substitution pattern on the butenolide ring; in some cases, the reaction fails to produce the desired cyclopentenedione product. rsc.orgpsu.edu
Table 1: Key Synthetic Reactions for Lucidone A Core
| Strategy | Key Reactants/Intermediates | Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| One-Pot Reduction/Rearrangement | Dimethyl squarate | Not specified | 46% (overall) | sioc-journal.cnresearchgate.net |
| Base-Catalyzed Rearrangement | (E)-4-(cinnamoylmethylene)-2-methoxybut-2-en-4-olide | Sodium methoxide | 46-67% | psu.edu |
| Formal Synthesis via Cyclization | 2,4-bis(trimethylsilyloxy)-1,3,5-hexatriene and oxalyl chloride | Me3SiOTf | Not specified for final product | thieme-connect.comthieme-connect.com |
One-Pot Chemical Synthesis Strategies
Semi-synthetic Derivatization Strategies for Lucidone A Analogues
Semi-synthetic derivatization involves chemically modifying the natural product to create novel analogues. This approach aims to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships. While specific semi-synthetic derivatives of Lucidone A are not extensively detailed in the provided literature, the functional groups on the Lucidone A molecule, such as the enolic hydroxyl group, offer prime sites for modification. google.com For instance, enzymatic methods using lipases could catalyze esterification to produce new derivatives. google.com Such modifications can lead to the development of novel hybrid compounds with potentially new or enhanced properties.
Table 2: Potential Sites for Semi-synthetic Derivatization of Lucidone A
| Functional Group | Potential Reaction | Resulting Derivative Class | Rationale |
|---|---|---|---|
| Enolic Hydroxyl Group | Esterification, Etherification | Esters, Ethers | Modify polarity and bioavailability |
| Methoxy (B1213986) Group | Demethylation | Phenolic Hydroxyl | Explore role of methoxy group in activity |
| Phenyl Ring | Substitution (e.g., Halogenation) | Substituted Phenyl Analogues | Alter electronic properties and binding interactions |
| α,β-Unsaturated Ketone | Michael Addition | Adducts | Investigate the role of the electrophilic center |
Design and Synthesis of Novel Structural Variants
The design of novel structural variants of biologically active compounds is a cornerstone of medicinal chemistry. This process often employs computational tools and established chemical principles to guide the synthesis of new molecules with improved characteristics. nih.govnih.gov For Lucidone A, this would involve designing variants based on its known structure-activity relationships or by using molecular docking to predict interactions with biological targets. nih.gov
Strategies include bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties, and structure-based design, which uses the three-dimensional structure of a target protein to design complementary ligands. nih.gov Following the design phase, synthetic chemists develop routes to access these novel structures, often adapting existing methodologies or creating new ones to incorporate the desired structural changes. nih.govnih.gov
Naturally Occurring Acylcyclopentenedione Analogues and Derivatives of Lucidone A
Lucidone A belongs to a class of naturally occurring acylcyclopentenediones. Several structurally related compounds have been isolated from the same or similar natural sources. researchgate.netpsu.edu These analogues often share the core cyclopentenedione ring but differ in their substitution patterns.
Prominent examples include:
Methyl-lucidone : The methylated ether derivative of Lucidone A. psu.edu
Linderone (B8099796) and Methyl-linderone : These compounds are structurally similar to lucidone and are often co-isolated from the fruits of Lindera lucida and Lindera erythrocarpa Makino. researchgate.netpsu.edu
Coruscanone A : An analogue isolated from Piper coruscans that also features the 2-acylcyclopent-4-ene-1,3-dione moiety. thieme-connect.comnih.gov
Involutone : A phenolic metabolite isolated from the mushroom Paxillus involutus. dntb.gov.ua
The co-occurrence of these compounds suggests a common biosynthetic origin, likely involving the rearrangement of chalcone (B49325) or phloroglucinol-type precursors. psu.edu
Table 3: Naturally Occurring Analogues of Lucidone A
| Compound Name | Natural Source(s) | Key Structural Feature/Difference | Reference |
|---|---|---|---|
| Methyl-lucidone | Lindera lucida, Lindera erythrocarpa | O-methylated derivative of the enolic hydroxyl group of Lucidone A. | researchgate.netpsu.edu |
| Linderone | Lindera lucida, Lindera erythrocarpa | Different acyl side chain compared to Lucidone A. | researchgate.netpsu.edu |
| Methyl-linderone | Lindera lucida, Lindera erythrocarpa | O-methylated derivative of linderone. | researchgate.netthieme-connect.com |
| Coruscanone A | Piper coruscans | Features the 2-acylcyclopent-4-ene-1,3-dione core with a different side chain. | thieme-connect.comnih.gov |
| Involutone | Paxillus involutus | A related phenolic cyclopentenedione. | dntb.gov.ua |
Compound Index
Mechanistic Investigations of Lucidone A S Preclinical Biological Activities
Anti-inflammatory Efficacy and Associated Molecular Mechanisms
Lucidone (B1675363) A exerts notable anti-inflammatory effects by intervening in critical signaling pathways that govern the expression of pro-inflammatory molecules. Research in various cellular and animal models has elucidated its role in suppressing inflammatory responses through a multi-pronged approach.
Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathways
A primary mechanism underlying Lucidone A's anti-inflammatory action is its potent inhibition of the Nuclear Factor-Kappa B (NF-κB) signaling pathway. researchgate.netthieme-connect.com In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nchu.edu.tw
Lucidone A has been shown to interfere with this process significantly. Studies in LPS-stimulated RAW 264.7 murine macrophage cells and in mouse models of acute systemic inflammation demonstrated that Lucidone A prevents the degradation of the IκB protein. nchu.edu.twthieme-connect.comnih.gov This action consequently inhibits the nuclear translocation of NF-κB subunits, specifically p65 and p50. nchu.edu.twthieme-connect.comnih.gov By keeping the NF-κB/IκB complex intact in the cytosol, Lucidone A effectively blocks NF-κB's ability to bind to its target DNA sequences, thereby downregulating the expression of its downstream inflammatory targets. thieme-connect.comnchu.edu.tw
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, p38MAPK, ERK)
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation. Lucidone A has been found to modulate these pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, which are strongly implicated in the production of inflammatory mediators. thieme-connect.comthieme-connect.com
In LPS-induced inflammatory models, pretreatment with Lucidone A significantly inhibited the phosphorylation and activation of JNK1/2 and p38 MAPK in a dose-dependent manner. nchu.edu.twnih.gov This inhibition prevents the subsequent activation of downstream transcription factors like Activator Protein-1 (AP-1), which works in concert with NF-κB to promote the expression of inflammatory genes. nchu.edu.twthieme-connect.com While the total protein levels of JNK and p38 MAPK remain unaffected, their active, phosphorylated forms are markedly reduced. nchu.edu.tw Interestingly, some studies in LPS-stimulated mouse liver tissue showed that the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) was not affected by Lucidone A treatment, suggesting a degree of selectivity in its MAPK inhibition. nchu.edu.tw However, in human keratinocytes (HaCaT cells) challenged with an oxidative stressor, Lucidone A was found to suppress the phosphorylation of ERK, p38 MAPK, and JNK. researchgate.netresearchgate.net
Transcriptional and Translational Control of Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α)
The culmination of Lucidone A's inhibition of NF-κB and MAPK signaling is the suppression of key pro-inflammatory mediators. It effectively inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). medchemexpress.comthieme-connect.com This is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), at both the mRNA and protein levels. nchu.edu.twthieme-connect.comnih.gov
Furthermore, Lucidone A has been shown to significantly decrease the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). thieme-connect.comthieme-connect.comnih.gov The promoters for the iNOS and COX-2 genes contain binding sites for both NF-κB and AP-1, and by inhibiting these transcription factors, Lucidone A effectively shuts down the transcriptional activation of these critical inflammatory enzymes. thieme-connect.comnchu.edu.tw
| Target Pathway/Molecule | Effect of Lucidone A | Model System | Reference |
|---|---|---|---|
| NF-κB Nuclear Translocation (p65/p50) | Decreased | LPS-induced RAW 264.7 cells; Mouse liver | nchu.edu.twthieme-connect.comnih.gov |
| IκB Degradation | Inhibited | LPS-induced RAW 264.7 cells; Mouse liver | nchu.edu.twthieme-connect.com |
| JNK Phosphorylation | Inhibited | LPS-induced RAW 264.7 cells; Mouse liver; AAPH-treated HaCaT cells | nchu.edu.twresearchgate.net |
| p38 MAPK Phosphorylation | Inhibited | LPS-induced RAW 264.7 cells; Mouse liver; AAPH-treated HaCaT cells | nchu.edu.twresearchgate.net |
| ERK Phosphorylation | Suppressed or Unaffected (context-dependent) | AAPH-treated HaCaT cells; LPS-induced mouse liver | nchu.edu.twresearchgate.net |
| iNOS and COX-2 Expression (mRNA & Protein) | Inhibited | LPS-induced RAW 264.7 cells; Mouse liver | nchu.edu.twthieme-connect.com |
| TNF-α Secretion | Decreased | LPS-induced RAW 264.7 cells | thieme-connect.comnih.gov |
Antioxidant and Cytoprotective Effects at the Cellular Level
Beyond its anti-inflammatory actions, Lucidone A demonstrates significant cytoprotective effects by bolstering the cell's endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nrf2 signaling pathway.
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Mediated Heme Oxygenase-1 (HO-1) Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, it translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govnchu.edu.tw
Lucidone A has been identified as a potent activator of this pathway. researchgate.netnchu.edu.tw Studies in human hepatic (HepG2) and skin keratinocyte (HaCaT) cells have shown that Lucidone A significantly upregulates the expression of both Nrf2 and HO-1. capes.gov.brresearchgate.netnchu.edu.tw It promotes the nuclear translocation of Nrf2, leading to enhanced binding to the ARE and subsequent induction of HO-1 expression. nchu.edu.twnchu.edu.tw This induction of the Nrf2/HO-1 axis is a pivotal mechanism for the protective effects of Lucidone A against oxidative stress induced by agents like alcohol or free radical generators. nchu.edu.twcapes.gov.br This activation has also been linked to the suppression of hepatitis C virus replication. frontiersin.org
Upregulation of Phase-II Detoxification Enzymes
The activation of the Nrf2/ARE pathway by Lucidone A also leads to the upregulation of various phase-II detoxification enzymes. capes.gov.br These enzymes play a critical role in neutralizing harmful electrophiles and reactive oxygen species, thus protecting cells from damage. nih.gov The genes encoding for these enzymes are targets of Nrf2. nchu.edu.tw
| Target Pathway/Molecule | Effect of Lucidone A | Model System | Reference |
|---|---|---|---|
| Nrf2 Expression/Nuclear Translocation | Increased/Promoted | Ethanol-treated HepG2 cells; AAPH-treated HaCaT cells | capes.gov.brresearchgate.netnchu.edu.tw |
| HO-1 Expression | Upregulated | Ethanol-treated HepG2 cells; AAPH-treated HaCaT cells | capes.gov.brresearchgate.netnchu.edu.tw |
| ARE Binding Activity | Enhanced | Ethanol-treated HepG2 cells | nchu.edu.tw |
| Phase-II Detoxification Enzymes (e.g., NQO1, GST) | Upregulated (via Nrf2) | General Nrf2 target pathway | nih.govcapes.gov.br |
Cellular Protection Against Oxidative Stress Inducers (e.g., AAPH, Ethanol)
Lucidone A has demonstrated significant protective capabilities against cellular damage induced by oxidative stress agents such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) and ethanol (B145695). In preclinical studies using human keratinocyte (HaCaT) cells, pretreatment with lucidone A was found to markedly enhance cell viability and counteract the cytotoxic effects of the free-radical generator AAPH. nchu.edu.twresearchgate.net Mechanistically, lucidone A pretreatment suppressed the AAPH-induced generation of reactive oxygen species (ROS), inhibited lipid peroxidation, and reduced DNA damage. nchu.edu.tw A key element of this protective action is the upregulation of the antioxidant gene heme oxygenase-1 (HO-1). nchu.edu.tw This induction is preceded by the increased nuclear translocation and transcriptional activation of NF-E2-related factor-2 (Nrf2), a critical regulator of antioxidant responses. nchu.edu.twresearchgate.net The essential role of this pathway was confirmed as the protective effects of lucidone A were diminished when Nrf2 was silenced. nchu.edu.tw
Similarly, lucidone A exhibits hepatoprotective effects against ethanol-induced oxidative stress. In human hepatoma (HepG2) cells, ethanol challenge led to an increase in the release of liver damage markers alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov Pretreatment with lucidone A significantly inhibited this leakage, indicating a protective effect on liver cells. nih.gov Further investigation revealed that lucidone A pretreatment substantially decreased ethanol-induced production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and malondialdehyde (MDA), while also mitigating the depletion of the endogenous antioxidant glutathione (B108866) (GSH). nih.gov The underlying mechanism for this hepatoprotective action is also linked to the Nrf2 signaling pathway, where lucidone A upregulates the expression of HO-1, particularly in response to the oxidative stress challenge. nih.gov
Table 1: Protective Effects of Lucidone A Against Oxidative Stress Inducers
| Cell Line | Stress Inducer | Key Protective Effects | Associated Mechanisms |
|---|---|---|---|
| Human Keratinocytes (HaCaT) | AAPH | Increased cell viability; Suppressed ROS, lipid peroxidation, and DNA damage. nchu.edu.tw | Induction of HO-1; Activation of Nrf2 nuclear translocation. nchu.edu.twresearchgate.net |
Antiviral Activities and Host-Pathogen Interaction Modulation
Lucidone A has been identified as a potent inhibitor of Dengue virus (DENV) replication. In both in vitro and in vivo models, lucidone A has shown significant anti-DENV activity. nih.govnih.gov Studies using DENV-infected Huh-7 cells demonstrated that lucidone A inhibits DENV protein synthesis and reduces viral RNA levels in a concentration-dependent manner, with a reported 50% effective concentration (EC₅₀) of 25 ± 3 μM. nih.govtandfonline.com
The mechanism behind this antiviral activity involves the modulation of host cellular pathways. Lucidone A stimulates the expression of Nrf2, which in turn transactivates the production of heme oxygenase-1 (HO-1). nih.govnih.gov This induction of HO-1 is crucial for the anti-DENV effect, as silencing the HO-1 gene or blocking its enzymatic activity attenuates lucidone A's inhibitory effect on viral replication. nih.govnih.gov Furthermore, lucidone A was found to inhibit the activity of the DENV NS2B/3 protease, a viral enzyme essential for processing the DENV polyprotein and thus for viral maturation. nih.govnih.gov This inhibition of the viral protease contributes to the restoration of the host's antiviral interferon (IFN) response, which is typically suppressed by DENV. nih.gov
Table 2: Anti-Dengue Virus (DENV) Activity of Lucidone A
| Parameter | Value/Observation | Cell Line/Model |
|---|---|---|
| EC₅₀ | 25 ± 3 μM nih.govnih.gov | DENV-infected Huh-7 cells tandfonline.com |
| Primary Mechanism | Induction of Nrf2-mediated HO-1 expression. nih.govnih.gov | DENV-infected cells and ICR suckling mouse model. nih.gov |
| Viral Target | Inhibition of DENV NS2B/3 protease activity. nih.govnih.gov | Cell-based luciferase assays. mdpi.com |
| Host Response | Induction of antiviral interferon (IFN) response. nih.govnih.gov | In vitro and in vivo models. nih.gov |
Lucidone A effectively suppresses Hepatitis C Virus (HCV) replication by targeting host cellular factors rather than viral components directly. Research has demonstrated that lucidone A significantly reduces HCV RNA levels in both HCV replicon systems and JFH-1 infectious assays, with EC₅₀ values of 15 ± 0.5 μM and 20 ± 1.1 μM, respectively. nih.govasm.org Notably, it exhibits low cytotoxicity, with a 50% cytotoxic concentration (CC₅₀) of 620 ± 5 μM, resulting in a favorable selectivity index. nih.govasm.org
The anti-HCV mechanism of lucidone A is centered on the induction of Nrf2-mediated HO-1 expression. nih.govasm.org This upregulation of the host's antioxidant HO-1 enzyme and its product, biliverdin, leads to two key antiviral outcomes: the inhibition of the HCV NS3/4A protease, which is critical for viral polyprotein processing, and the enhancement of the host's antiviral interferon response. nih.govasm.org The critical role of this host pathway is underscored by findings that the anti-HCV activity of lucidone A is nullified when HO-1 activity is blocked or when the expression of HO-1 or Nrf2 is silenced. nih.govasm.org This strategy of targeting host factors like Nrf2 and HO-1 presents a higher genetic barrier to the development of viral resistance. wjgnet.com
Table 3: Anti-Hepatitis C Virus (HCV) Activity of Lucidone A
| Parameter | Value/Observation | Assay System |
|---|---|---|
| EC₅₀ (Replicon) | 15 ± 0.5 μM nih.govasm.org | HCV replicon cells (Ava5) asm.org |
| EC₅₀ (Infectious) | 20 ± 1.1 μM nih.govasm.org | JFH-1 infectious assay asm.org |
| CC₅₀ | 620 ± 5 μM nih.govasm.org | HCV replicon cells (Ava5) asm.org |
| Primary Mechanism | Stimulation of Nrf2-mediated HO-1 expression. nih.govasm.org | HCV replicon cells (Ava5) asm.org |
| Viral Target | Inhibition of HCV NS3/4A protease activity. nih.govasm.org | Cell-based assays asm.org |
A central component of lucidone A's antiviral activity against both DENV and HCV is its ability to induce and amplify the host's innate interferon (IFN) system. Viruses often evolve mechanisms to evade or suppress this primary line of defense. Lucidone A counteracts this by stimulating pathways that lead to a robust IFN response. nih.govnih.gov
Inhibition of Hepatitis C Virus (HCV) Replication through Host Factor Targeting
Anti-melanogenic and Dermatoprotective Properties
Lucidone A demonstrates significant anti-melanogenic properties, making it a compound of interest for dermatoprotection and managing hyperpigmentation. researchgate.net Its mechanism of action is twofold, involving both direct inhibition of the key melanogenic enzyme, tyrosinase, and suppression of its gene expression. nih.govnchu.edu.tw
Table 4: Anti-melanogenic Effects of Lucidone A
| Target/Effect | Observation | Model System |
|---|---|---|
| Enzyme Activity | Directly inhibits mushroom tyrosinase activity. nih.govnchu.edu.tw | Cell-free enzyme assay |
| Cellular Activity | Significantly inhibits intracellular tyrosinase activity and reduces melanin (B1238610) content. nih.govresearchgate.net | α-MSH-induced B16 melanoma cells |
| Protein Expression | Attenuates the expression of tyrosinase and MITF proteins. nih.govnchu.edu.tw | B16 melanoma cells |
| Gene Expression | Inhibits the mRNA expression of the tyrosinase gene. nih.govnchu.edu.tw | B16 melanoma cells |
Regulation of Microphthalmia-Associated Transcription Factor (MITF)
Lucidone A has been identified as an inhibitor of melanogenesis, the process of melanin synthesis. nchu.edu.twnih.gov Its mechanism involves the modulation of key regulatory proteins, most notably the Microphthalmia-Associated Transcription Factor (MITF). nchu.edu.twresearchgate.net MITF is a critical transcription factor in melanocyte development, survival, and differentiation, playing a pivotal role in activating the expression of melanogenesis-related enzymes like tyrosinase. nchu.edu.twcaldic.com
In preclinical studies using α-MSH-induced B16 melanoma cells, Lucidone A demonstrated a significant, concentration-dependent attenuation of MITF protein expression. nchu.edu.twnih.govresearchgate.net This suppression of MITF is a core component of Lucidone A's antimelanogenic activity. nchu.edu.tw By downregulating MITF, Lucidone A consequently inhibits the expression of tyrosinase at both the protein and mRNA levels. nchu.edu.twnih.gov This dual action—inhibiting the activity of the tyrosinase enzyme directly and suppressing the expression of the transcription factor that governs its production—underlies its observed effect of decreasing melanin content in cultured melanoma cells. nchu.edu.twnih.gov While other signaling pathways, such as the ERK pathway, are known to regulate melanogenesis by affecting MITF protein stability, investigations have shown that Lucidone A does not play a major role in inducing ERK activation. researchgate.netnih.gov This suggests its inhibitory action on melanogenesis is primarily channeled through the direct suppression of MITF and tyrosinase expression. nchu.edu.twresearchgate.net
| Cell Line | Treatment | Key Finding | Reference |
| B16 Melanoma Cells | α-MSH and Lucidone A | Attenuated the expression of MITF protein in a concentration-dependent manner. | nchu.edu.twresearchgate.netresearchgate.net |
| B16 Melanoma Cells | α-MSH and Lucidone A | Inhibited the expression of tyrosinase mRNA. | nchu.edu.twnih.gov |
| B16 Melanoma Cells | α-MSH and Lucidone A | Led to decreased melanin content. | nchu.edu.tw |
Metabolic Regulation and Anti-adipogenic Effects
Lucidone A has demonstrated significant anti-adipogenic properties in preclinical settings, particularly in the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis. nchu.edu.tw Research shows that Lucidone A effectively suppresses the differentiation of these preadipocytes into mature, lipid-storing adipocytes. nchu.edu.twnih.gov This inhibitory effect is visually confirmed through Oil Red O staining, which reveals a dose-dependent decrease in lipid droplet accumulation within the cells upon treatment with Lucidone A. nchu.edu.tw This suggests that Lucidone A interferes with the fundamental cellular processes that lead to the formation of mature fat cells. nchu.edu.tw
The anti-adipogenic activity of Lucidone A is rooted in its ability to modulate the master regulators of adipocyte differentiation. nchu.edu.twnih.gov Studies have confirmed that Lucidone A treatment leads to the downregulation of the mRNA levels of two key adipogenic transcription factors: Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα). nchu.edu.twnih.govresearchgate.net PPARγ and C/EBPα are considered master switches in adipogenesis; they work in a coordinated fashion to activate the expression of numerous downstream genes required for the adipocyte phenotype. nih.gov By reducing the expression of these critical transcription factors, Lucidone A effectively halts the cascade of gene activation necessary for preadipocytes to differentiate. nchu.edu.twmdpi.com
Consistent with its suppression of master adipogenic regulators, Lucidone A also reduces the transcription levels of a suite of downstream genes involved in lipogenesis and adipocyte function. nchu.edu.twnih.gov In 3T3-L1 cells, treatment with Lucidone A at a concentration of 40 μmol/L resulted in the downregulation of several genes that are highly transcribed in mature adipocytes. nchu.edu.twnih.gov These include:
Liver X receptor-α (LXR-α)
Lipoprotein lipase (B570770) (LPL)
Adipocyte protein 2 (aP2, also known as FABP4)
Adiponectin
Glucose transporter type 4 (GLUT4) nchu.edu.twnih.gov
The reduced transcription of these genes, which are involved in lipid uptake, transport, and glucose metabolism, further illustrates the comprehensive inhibitory effect of Lucidone A on the development of functional adipocytes. nchu.edu.tw
| Model System | Key Finding | Downregulated Genes | Reference |
| 3T3-L1 Cells | Suppressed adipogenesis and reduced lipid accumulation. | PPARγ, C/EBPα, LXR-α, LPL, aP2, GLUT4, Adiponectin | nchu.edu.twnih.gov |
| 3T3-L1 Cells | Downregulated mRNA levels of adipogenic regulators. | PPARγ, C/EBPα | nchu.edu.tw |
| C57BL/6 Mice (High-Fat Diet) | Reduced body and liver weight, and adipose tissue mass. | Not explicitly measured, but in vivo effects consistent with in vitro gene expression changes. | nih.gov |
Downregulation of Key Adipogenic Transcription Factors (e.g., PPARγ, C/EBPα)
Hepatoprotective Mechanisms
Lucidone A exhibits significant hepatoprotective effects, particularly against oxidative stress, as demonstrated in in-vitro models using human hepatic cells. nih.govcapes.gov.br In studies with human hepatoma (HepG2) cells exposed to ethanol—a known hepatotoxin that induces oxidative stress—pretreatment with Lucidone A provided substantial protection. nih.govcapes.gov.brfortunejournals.com The protective mechanism involves a marked reduction in the leakage of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating preserved cell membrane integrity. nih.govcapes.gov.br
At the molecular level, Lucidone A's protective action is strongly linked to the upregulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govcapes.gov.brfortunejournals.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nchu.edu.twspandidos-publications.com In ethanol-challenged HepG2 cells, Lucidone A pretreatment was found to significantly increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govcapes.gov.brnchu.edu.tw This induction of the Nrf2/HO-1 axis was specifically observed in cells under oxidative stress, suggesting a targeted response. nih.gov By activating this pathway, Lucidone A mitigates the damaging effects of ethanol-induced reactive oxygen species (ROS), reduces levels of malondialdehyde (MDA, a marker of lipid peroxidation), and prevents the depletion of glutathione (GSH), a critical intracellular antioxidant. nih.govcapes.gov.br This evidence suggests that the hepatoprotective effect of Lucidone A is mediated by its ability to bolster the cell's endogenous antioxidant defense systems through the Nrf2 signaling pathway. nih.govcapes.gov.br
| Cell Line | Stressor | Mechanism of Protection | Key Outcomes | Reference |
| HepG2 | Ethanol (100mM) | Upregulation of Nrf2 and HO-1 expression. | Decreased leakage of ALT and AST; Reduced ROS, NO, and MDA; Prevented GSH depletion. | nih.govcapes.gov.brfortunejournals.com |
| HaCaT | AAPH (Free-radical stimulator) | Upregulation of Nrf2/HO-1 pathway. | Increased cell viability; Suppressed ROS, lipid peroxidation, and DNA damage. | nchu.edu.tw |
Mitigation of Oxidative Stress Markers in Hepatocytes
Preclinical research has highlighted the hepatoprotective effects of Lucidone A, particularly its ability to counteract oxidative stress in liver cells. In a study utilizing human hepatoma (HepG2) cells, pretreatment with Lucidone A was found to significantly inhibit the leakage of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) induced by ethanol, without causing any noticeable cytotoxic effects. capes.gov.brnih.govnchu.edu.tw This suggests a protective effect on liver cell integrity.
The mechanism underlying this protection involves the modulation of key oxidative stress markers. Lucidone A pretreatment was observed to significantly decrease ethanol-induced levels of nitric oxide (NO), tumor necrosis factor-α (TNF-α), malondialdehyde (MDA), and reactive oxygen species (ROS). capes.gov.brnih.govnchu.edu.tw Furthermore, it was shown to prevent the depletion of glutathione (GSH), a crucial intracellular antioxidant. capes.gov.brnih.govnchu.edu.tw
A key molecular mechanism identified is the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. capes.gov.brnih.govnih.gov Lucidone A was found to significantly upregulate the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme, through the transcriptional activation of Nrf2. capes.gov.brnih.govnih.govresearchgate.net This upregulation of HO-1 and Nrf2 was particularly pronounced in cells challenged with ethanol, indicating a specific response to oxidative stress. capes.gov.brnih.gov This Nrf2-mediated antioxidant response is considered a pivotal mechanism for the hepatoprotective action of Lucidone A. nih.govscite.ai Lucidone A has also been noted to suppress the replication of the hepatitis C virus by inducing antioxidant genes through the Nrf2-mediated pathway. researchgate.netresearchgate.net
Table 1: Effects of Lucidone A on Oxidative Stress Markers in Ethanol-Treated HepG2 Cells
| Marker | Effect of Lucidone A Pretreatment | Reference |
| Alanine Aminotransferase (ALT) | Significantly inhibited leakage | capes.gov.brnih.govnchu.edu.tw |
| Aspartate Aminotransferase (AST) | Significantly inhibited leakage | capes.gov.brnih.govnchu.edu.tw |
| Nitric Oxide (NO) | Significantly decreased | capes.gov.brnih.govnchu.edu.tw |
| Tumor Necrosis Factor-α (TNF-α) | Significantly decreased | capes.gov.brnih.govnchu.edu.tw |
| Malondialdehyde (MDA) | Significantly decreased | capes.gov.brnih.govnchu.edu.tw |
| Reactive Oxygen Species (ROS) | Significantly decreased | capes.gov.brnih.gov |
| Glutathione (GSH) | Prevented depletion | capes.gov.brnih.govnchu.edu.tw |
| Heme Oxygenase-1 (HO-1) | Significantly upregulated | capes.gov.brnih.govnih.govresearchgate.net |
| Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) | Significantly upregulated | capes.gov.brnih.govnih.govresearchgate.net |
Investigation into Wound Healing Promotion and Cellular Remodeling
Lucidone A has demonstrated significant potential in promoting cutaneous wound healing through its influence on key cellular processes and signaling pathways.
Involvement of PI3K/AKT and β-Catenin Signaling Pathways
The wound healing properties of Lucidone A are mediated by complex signaling cascades, with the PI3K/AKT and Wnt/β-catenin pathways playing central roles. nih.govfrontiersin.orgumw.edu.pl Lucidone A has been shown to activate the PI3K/AKT signaling pathway, which in turn impairs lucidone-induced proliferation and migration when inhibited. nih.gov
In keratinocytes, Lucidone A induces the nuclear translocation of β-catenin, a key event in the Wnt/β-catenin signaling pathway. nih.govfrontiersin.org This translocation is associated with an increase in the transcriptional activity of target genes such as c-Myc and cyclin-D1, which are crucial for cell proliferation. nih.gov The compound also promotes the cell cycle by increasing the expression of proliferating cell nuclear antigen (PCNA) and cyclin-dependent kinase 4 (CDK4), while decreasing the levels of the cell cycle inhibitors p21 and p27. nih.gov
Other Investigated Biological Activities in Preclinical Settings
Beyond its hepatoprotective and wound healing effects, Lucidone A has been explored for its potential in other therapeutic areas.
In Vitro Anti-proliferative Effects on Cancer Cell Lines
Lucidone A has demonstrated anti-proliferative effects in various cancer cell lines. rsc.orgmdpi.com For instance, a derivative, Methyl lucidone (ML), has been shown to induce apoptosis and G2/M phase cell cycle arrest in ovarian cancer cells (OVCAR-8 and SKOV-3). nih.govtandfonline.comresearchgate.net The antiproliferative effect of ML was found to be dose- and time-dependent, with IC50 values ranging from 33.3 to 54.7 µM for OVCAR-8 cells and 48.8 to 60.7 µM for SKOV-3 cells. nih.govtandfonline.com The mechanism involves the suppression of the PI3K/Akt survival pathway. nih.govtandfonline.com
In pancreatic ductal adenocarcinoma (PDAC) cells, Lucidone A has been shown to inhibit autophagy and multidrug resistance protein 1 (MDR1) by targeting the HMGB1/RAGE/PI3K/Akt signaling pathway. nchu.edu.twnih.gov This action promotes apoptotic cell death and enhances chemosensitivity, suggesting its potential as a novel treatment option for PDAC. nchu.edu.twnih.gov
Table 2: In Vitro Anti-proliferative Effects of Lucidone A and its Derivative
| Compound | Cancer Cell Line | Observed Effects | Signaling Pathway Involved | Reference |
| Methyl lucidone | Ovarian (OVCAR-8, SKOV-3) | Induces apoptosis and G2/M phase arrest | PI3K/Akt | nih.govtandfonline.comresearchgate.net |
| Lucidone A | Pancreatic (MIA Paca-2) | Inhibits autophagy, promotes apoptosis, enhances chemosensitivity | HMGB1/RAGE/PI3K/Akt | nchu.edu.twnih.gov |
Neuroprotective Mechanisms (if specifically linked to Lucidone A)
While research specifically linking Lucidone A to direct neuroprotective mechanisms is emerging, some studies suggest its potential in this area. researchgate.net It has been reported that extracts of Ganoderma lucidum, which contains lucidenic acids, exhibit neuroprotective effects. mdpi.com Lucidone has been mentioned in the context of its antioxidant properties potentially contributing to neuroprotection. researchgate.net Studies on animal models of neuroinflammation, a key process in neurodegenerative diseases, have shown that various natural compounds can mitigate this process. biorxiv.orgnih.govfrontiersin.orgmdpi.com However, more direct evidence is needed to specifically elucidate the neuroprotective mechanisms of Lucidone A.
Inhibition of Protein Tyrosine Kinase Activities
Direct research specifically detailing the inhibitory effects of Lucidone A on the activity of protein tyrosine kinases (PTKs) is not extensively documented in current scientific literature. However, the chemical scaffold of Lucidone A, which is a cyclopentenedione (B8730137), is significant as synthetic analogs from this class have been investigated for their potential as protein tyrosine kinase inhibitors. scispace.com
Protein tyrosine kinases are crucial enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. google.com This process is a fundamental mechanism in signal transduction pathways that regulate critical cellular activities such as cell growth, differentiation, and division. google.comacs.org The dysregulation of protein tyrosine kinase activity, often due to mutation or overexpression, can lead to uncontrolled cell proliferation and is implicated in the development of cancer. google.com Consequently, inhibitors of these kinases are a major focus in the development of targeted cancer therapies. google.com
Studies have explored the potential of cyclopentenedione derivatives as inhibitors of protein tyrosine kinases. For instance, synthetic analogs such as TX-1123 and TX-1925, which are derived from cyclopentenedione, have demonstrated antitumor activity that is attributed to their ability to inhibit protein tyrosine kinase activities. nih.gov These findings highlight the potential of the cyclopentenedione core structure as a pharmacophore for developing novel PTK inhibitors. nih.govpsu.edu Research on 2-arylidene-4-cyclopentene-1,3-diones and 2-arylideneindan-1,3-diones has also been conducted to understand their structure-activity relationship concerning antitumor effects. acs.org
While these investigations into related cyclopentenedione compounds are promising, further research is required to specifically determine and characterize the direct inhibitory activity of Lucidone A on various protein tyrosine kinases.
Table of Research Findings on Cyclopentenedione Analogs and Protein Tyrosine Kinase Inhibition
| Compound/Class | Finding | Reference |
| Synthetic Cyclopentenedione Analogs (e.g., TX-1123, TX-1925) | Showed antitumor activity through the inhibition of protein tyrosine kinase activities. | nih.gov |
| 2-hydroxyarylidene-4-cyclopentene-1,3-diones | Designed as protein tyrosine kinase (PTK) inhibitors with the goal of having low mitochondrial toxicity. | nih.govpsu.edu |
| 2-arylidene-4-cyclopentene-1,3-diones | Structure and antitumor activity relationships have been studied. | acs.org |
Structure Activity Relationship Sar Studies of Lucidone a and Its Analogues
Computational Chemistry and Theoretical Modeling Investigations (e.g., DFT, QTAIM, NBO Studies)
Computational chemistry techniques, such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis, are powerful tools for investigating the electronic structure, stability, and reactivity of molecules like Lucidone (B1675363) A and its analogues researchgate.nettandfonline.comacs.orgdntb.gov.ua. These methods can provide insights into intramolecular interactions, hydrogen bonding, and electron distribution, which are crucial for understanding a molecule's behavior in biological environments.
DFT studies on lucidone, linderone (B8099796), and methyllinderone have been performed to understand factors contributing to structural stability and to elucidate antioxidant properties and mechanisms researchgate.nettandfonline.com. These studies utilized various functionals and basis sets to calculate geometry optimizations and energies researchgate.net. The results indicated that the stability of tautomers and conformers is influenced by the presence of intramolecular hydrogen bonds researchgate.nettandfonline.com. QTAIM and NBO studies can further analyze bonding characteristics and charge distribution, providing a more detailed picture of the electronic factors governing reactivity and interactions with biological targets researchgate.nettandfonline.com. For instance, NBO analysis can reveal the presence and strength of intramolecular hydrogen bonds, while QTAIM can delineate atomic basins and bond paths, offering insights into the nature of chemical bonds and non-covalent interactions.
Theoretical studies have also explored antioxidant mechanisms, such as electron transfer and metal chelation researchgate.nettandfonline.comacs.org. For lucidone and its analogues, ionization potential values from computational studies suggest that the antiradical activity can increase with the number of methoxy (B1213986) groups substituted on the cyclopentene-1,3-dione ring researchgate.net. Metal ion affinity (MIA) was also shown to be influenced by the position and number of methoxy substituents researchgate.net.
Elucidation of Substituent Effects on Bioactivity Profiles
The introduction or modification of substituents on the core structure of Lucidone A can significantly alter its biological activity nih.govbibliotekanauki.pldiva-portal.orgrsc.org. While specific detailed studies on substituent effects across a broad range of Lucidone A analogues were not found in the provided search results, research on related natural products and synthetic compounds with similar scaffolds offers relevant insights nih.govmdpi.com.
Studies on other cyclopentenedione (B8730137) derivatives have demonstrated that modifications to the substituents on the ring system can impact antifungal activity nih.govmdpi.com. For example, varying substituents on a maleimide (B117702) fragment, which shares some structural features with the cyclopentenedione core, resulted in different SARs for insecticidal activities mdpi.com. Electron-withdrawing and electron-donating substituents can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets nih.govbibliotekanauki.pldiva-portal.org. Computational studies on lucidone and its analogues have shown that the position and number of methoxy groups can influence antioxidant activity and metal chelation ability researchgate.net.
Further systematic studies involving the synthesis and evaluation of a series of Lucidone A analogues with targeted substituent modifications would be necessary to fully elucidate the specific substituent effects on its various bioactivities.
Rational Design Principles for Enhanced Bioactivity
Rational design principles for developing Lucidone A analogues with enhanced bioactivity are guided by the insights gained from SAR studies and computational modeling nih.govnih.govworldscientific.com. By understanding the critical pharmacophoric elements and the influence of substituents, researchers can design new molecules with improved potency, selectivity, and potentially altered pharmacokinetic properties.
Based on computational studies suggesting that the number and position of methoxy groups can influence antioxidant and metal chelation properties, rational design could involve synthesizing analogues with varying methoxy substitution patterns to optimize these activities researchgate.net. If the cyclopentenedione core is identified as a key pharmacophore, modifications to this moiety, while preserving essential features for activity, could lead to improved analogues nih.gov.
Advanced Analytical Methodologies for Detection and Quantification of Lucidone a in Biological Matrices
Sample Preparation Techniques for Complex Biological Samples
Effective sample preparation is a critical initial step in the analysis of Lucidone (B1675363) A in biological matrices. The goal is to isolate and concentrate the analyte while removing interfering substances that could compromise the analytical measurement. The choice of technique depends on the biological matrix, the concentration of Lucidone A, and the chosen analytical method.
Common sample preparation techniques for biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protein Precipitation: This is a simple and rapid method, particularly useful for plasma and serum samples, where proteins are abundant. nih.govphenomenex.com Organic solvents like acetonitrile (B52724) or methanol (B129727) are added to the sample, causing proteins to denature and precipitate, which can then be removed by centrifugation. nih.govmdpi.com While quick, this method may not remove all interfering compounds and might not be suitable for all analytes.
Liquid-Liquid Extraction (LLE): LLE involves partitioning the analyte between two immiscible liquid phases based on its solubility. This technique can be effective in separating the analyte from polar or non-polar interferences depending on the solvent system used. nih.gov However, LLE can be labor-intensive and may require optimization of solvent systems.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and analyte enrichment. nih.govmdpi.com The sample is passed through a solid stationary phase (sorbent) that selectively retains the analyte or interferences based on their physicochemical properties. nih.gov SPE offers better selectivity and cleaner extracts compared to protein precipitation and LLE, making it a widely used technique for biological sample preparation for LC-MS analysis. nih.govmdpi.com Different types of SPE sorbents are available, including reversed-phase (like C18), normal-phase, ion-exchange, and mixed-mode, allowing for tailored extraction procedures. nih.gov For tissue samples, homogenization is a necessary prerequisite before applying extraction techniques like LLE or SPE to ensure the analyte is released from the cellular matrix. nih.govresearchgate.net Homogenization methods can include mechanical methods like grinding or bead beating, or enzymatic digestion. researchgate.net
Research findings often detail specific SPE protocols optimized for the extraction of compounds structurally similar to Lucidone A from various biological matrices. For instance, studies on the analysis of triterpenoids and meroterpenoids from natural sources often describe SPE methods using C18 cartridges. mdpi.comfrontiersin.org
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying Lucidone A in complex biological extracts. openaccessjournals.comajgreenchem.com HPLC separates compounds based on their differential interactions with a stationary phase as they are carried through the system by a liquid mobile phase. openaccessjournals.com
For the analysis of Lucidone A, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile or methanol). frontiersin.orgajgreenchem.com The specific composition and gradient of the mobile phase are optimized to achieve adequate separation of Lucidone A from other components in the biological extract.
Detection in HPLC is typically performed using UV-Visible detectors, which measure the absorbance of the analyte at a specific wavelength. frontiersin.orgopenaccessjournals.comajgreenchem.com Lucidone A, possessing chromophores, can be detected by UV absorption. The retention time of Lucidone A under specific chromatographic conditions is a key parameter for its identification. openaccessjournals.com Quantification is achieved by comparing the peak area or height of Lucidone A in the sample chromatogram to a calibration curve generated using known concentrations of a Lucidone A standard. openaccessjournals.com
HPLC methods are valued for their reproducibility, accuracy, and ability to quantify analytes over a wide concentration range. openaccessjournals.comajgreenchem.com
Data from HPLC analysis of related compounds in biological samples can illustrate the variability in concentration depending on the source and sample type. For example, a study on Lindera erythrocarpa showed varying concentrations of methyl lucidone (a related compound) in leaf and stem samples from different geographical locations. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitivity and specificity of mass spectrometry. nih.govbiorxiv.org This combination is particularly advantageous for the analysis of Lucidone A in biological matrices, where high sensitivity and selective detection are crucial due to the low concentrations often encountered and the presence of co-eluting interferences. nih.gov
In LC-MS, the separated components eluting from the HPLC column are introduced into a mass spectrometer, which measures their mass-to-charge ratio (m/z). This provides molecular weight information and can also yield structural information through fragmentation. biorxiv.org Various ionization techniques can be used, with electrospray ionization (ESI) being common for polar and semi-polar compounds like Lucidone A. frontiersin.org Both positive and negative ion modes can be employed depending on the analyte's properties and the matrix.
LC-MS offers superior sensitivity and selectivity compared to HPLC with UV detection. nih.gov The mass spectrometer can selectively detect ions corresponding to Lucidone A, even in the presence of other compounds eluting at the same retention time. Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting the parent ion of Lucidone A and monitoring specific product ions. biorxiv.org This fragmentation pattern serves as a unique fingerprint for confirmation of the analyte's identity. LC-MS/MS is often used for quantitative analysis in biological matrices using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), offering high sensitivity and accuracy. biorxiv.org
LC-MS methods have been developed for the analysis of various triterpenoids from natural sources, demonstrating their applicability to compounds structurally related to Lucidone A. frontiersin.orgmdpi.com The sensitivity of LC-MS allows for the detection of analytes at sub-ng/mL levels in biological samples. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique primarily used for the structural elucidation of organic compounds. nih.govuni-duesseldorf.de While typically requiring relatively pure compounds, NMR can also be applied in analytical research for the analysis of complex mixtures, including biological extracts, although its sensitivity is generally lower than that of LC-MS. nih.gov
For Lucidone A, NMR spectroscopy (specifically ¹H NMR and ¹³C NMR) provides detailed information about the arrangement of atoms and functional groups within the molecule. sci-hub.seacdlabs.com This is invaluable for confirming the identity and purity of isolated Lucidone A.
In the context of biological matrices, NMR can be used for metabolomic studies, providing a comprehensive profile of metabolites in a sample. While direct quantification of low-abundance compounds like Lucidone A in crude biological extracts by NMR can be challenging, advanced NMR techniques and spectral processing methods are being developed for the analysis of mixtures. nih.gov These techniques can potentially provide qualitative or semi-quantitative information about the presence of Lucidone A in less complex biological samples or enriched extracts.
NMR is particularly useful in the initial stages of research for identifying novel compounds and confirming the structure of isolated natural products before developing more sensitive chromatographic methods for quantitative analysis in biological matrices. uni-duesseldorf.deacdlabs.com Studies on the structure elucidation of compounds from Ganoderma species often utilize NMR spectroscopy. sci-hub.secore.ac.uk
Future Research Directions and Translational Perspectives for Lucidone a
Elucidation of Unexplored Mechanistic Pathways
While some mechanisms of action for Lucidone (B1675363) A have been identified, a comprehensive understanding of its molecular targets and signaling pathways remains an area for future investigation. For instance, studies have explored its effects on inflammation by inhibiting the production of NO and PGE2 and decreasing TNF-α secretion through the inhibition of iNOS and COX-2 expression. researchgate.netresearchgate.net Lucidone has also been shown to inhibit autophagy and MDR1 via the HMGB1/RAGE/PI3K/Akt signaling pathway in pancreatic cancer cells. nchu.edu.tw However, the full spectrum of pathways modulated by Lucidone A and the precise interactions with its targets require further detailed research. Future studies could utilize techniques such as target identification assays, protein binding studies, and comprehensive pathway analysis to map out the complete network of molecular events influenced by Lucidone A. Understanding these unexplored mechanistic pathways is crucial for fully appreciating its therapeutic potential and identifying new indications.
Development of Advanced Delivery Systems for Experimental Studies
The bioavailability of natural compounds like Lucidone A can sometimes be limited, impacting their effectiveness in experimental studies. researchgate.netmdpi.com Developing advanced delivery systems is a critical future direction to enhance the solubility, stability, and targeted delivery of Lucidone A to specific cells or tissues in preclinical models. Research into novel delivery methods such as nanoparticles, liposomes, or hydrogels could improve its pharmacokinetic profile and maximize its therapeutic effects while potentially minimizing off-target effects. mdpi.comnih.gov These systems can be designed to release the compound in a controlled manner or target specific disease sites, which would be invaluable for conducting more effective and reliable experimental studies. mdpi.com
Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Lucidone A Research
Integrating omics technologies, such as proteomics and transcriptomics, can provide a holistic view of the cellular responses to Lucidone A treatment. humanspecificresearch.orguninet.eduscielo.org.mxnih.govresearchgate.net Transcriptomics can reveal changes in gene expression patterns, indicating which genes are upregulated or downregulated in response to the compound. humanspecificresearch.orgscielo.org.mx Proteomics can provide insights into alterations in protein levels and post-translational modifications, offering a more direct understanding of the functional impact of Lucidone A. humanspecificresearch.orgscielo.org.mx By applying these high-throughput technologies, researchers can identify novel biomarkers of response, uncover previously unknown pathways affected by Lucidone A, and gain a deeper understanding of its complex biological activities at a system level. uninet.eduscielo.org.mx This integrated approach can accelerate the discovery of its full therapeutic potential and guide future research directions.
Exploration of Combination Strategies with Other Therapeutic Agents in Preclinical Models
Exploring the potential synergistic effects of Lucidone A in combination with other therapeutic agents is a promising future research avenue, particularly in preclinical disease models. Given its diverse reported activities, such as anti-inflammatory and potential anticancer effects, Lucidone A could enhance the efficacy of existing treatments or help overcome resistance mechanisms. ontosight.ainchu.edu.twnih.gov Preclinical studies investigating combinations of Lucidone A with standard-of-care drugs for various conditions, such as cancer or inflammatory diseases, could identify novel synergistic interactions. nih.govuab.educlinicaltrialvanguard.com For example, research has explored combinations of a related compound, lucidone, with gemcitabine (B846) in pancreatic cancer cells, showing enhanced chemosensitivity. nchu.edu.tw Such studies are essential to determine if combination therapies can offer improved outcomes or allow for lower doses of other agents, potentially reducing toxicity.
Design of Next-Generation Lucidone A Analogues with Improved Biological Profiles
Designing and synthesizing next-generation analogues of Lucidone A is a crucial step for optimizing its therapeutic properties. ksbmb.or.krnih.gov Structural modifications to the Lucidone A scaffold could lead to compounds with improved potency, selectivity, bioavailability, or reduced toxicity. researchgate.netmdpi.comnih.gov Structure-activity relationship (SAR) studies, guided by the mechanistic insights gained from other research directions, can inform the rational design of these analogues. nih.gov Computational modeling and high-throughput screening can further aid in identifying promising candidates. ontosight.ai The development of analogues with enhanced biological profiles is essential for translating the potential of Lucidone A into clinically viable therapeutic agents.
Q & A
Q. How to design a longitudinal study evaluating Lucidone A’s chronic toxicity in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
